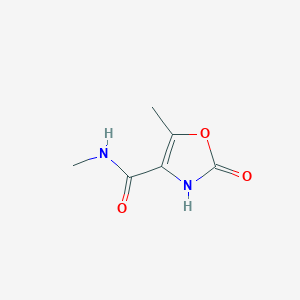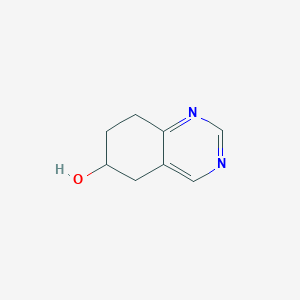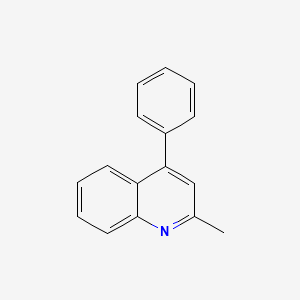
2-Methyl-4-phenylquinoline
Übersicht
Beschreibung
2-Methyl-4-phenylquinoline is a useful research compound. Its molecular formula is C16H13N and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antagonist Activity at the NMDA Receptor: 4-Substituted-3-phenylquinolin-2(1H)-ones, related to 2-Methyl-4-phenylquinoline, have been synthesized and evaluated for antagonist activity at the glycine site on the NMDA (N-methyl-D-aspartate) receptor. These compounds also demonstrated anticonvulsant activity in vivo (Carling et al., 1997).
Anti-Plasmodial Properties: A study on the synthesis, antiplasmodial, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 4-methylamino-2-phenylquinoline analogs revealed potential as antimalarial agents. These compounds showed significant inhibitory activity against the P. falciparum RKL-2 strain (Mahantheshappa et al., 2016).
Antidepressant and Anti-Inflammatory Applications: A group of this compound-chalcone analogs was investigated for antidepressant, anti-inflammatory, and analgesic effects. Compounds like 2c, 2k, and 2w were found to be particularly effective, showing comparable activities to certain standard drugs (Huang et al., 2020).
Anticancer Drug Candidates: Novel 2-phenylquinolin-4-ones (2-PQs) were synthesized and evaluated for cytotoxic activity. Some analogues showed significant inhibitory activity against various tumor cell lines, making them promising anticancer drug candidates (Chou et al., 2010).
Efficient Synthesis Techniques: An efficient synthesis of 4-phenylquinolin-2(1H)-one derivatives was achieved through a one-pot reaction from N-acyl-o-aminobenzophenones. This synthesis approach enhances the feasibility of producing these compounds for further research and application (Park & Lee, 2004).
Oxygen Sensing Applications: Novel 2-phenylquinoline-based cyclometalated PtII complexes were synthesized and characterized for photophysical properties. These complexes demonstrated potential for efficient luminescent oxygen sensing, indicating applications in materials science (Liu et al., 2014).
Donor−Acceptor Conjugated Polymers: Research into alternating carbazole−quinoline and phenothiazine−quinoline donor−acceptor conjugated copolymers for their photophysics showed smaller optical band gaps compared to corresponding homopolymers, indicating potential applications in photovoltaic materials (Jenekhe et al., 2001).
Antitumor Properties: A series of 2-phenylquinoline-8-carboxamides were synthesized and evaluated for in vivo antitumor activity. These compounds demonstrated varying degrees of effectiveness, with some showing significant activity against solid tumor models (Atwell et al., 1989).
Eigenschaften
IUPAC Name |
2-methyl-4-phenylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N/c1-12-11-15(13-7-3-2-4-8-13)14-9-5-6-10-16(14)17-12/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXIOFXLAGTBGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346526 | |
| Record name | 2-Methyl-4-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1721-92-2 | |
| Record name | 2-Methyl-4-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



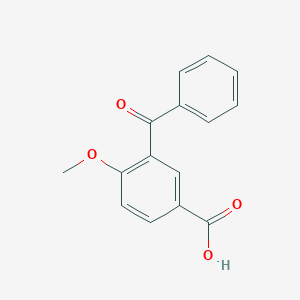
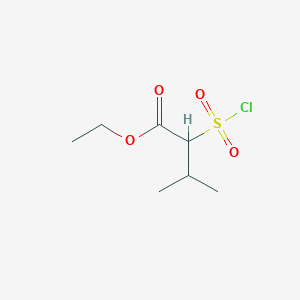

![2-Aza-spiro[4.6]undecane-3-thione](/img/structure/B8046600.png)



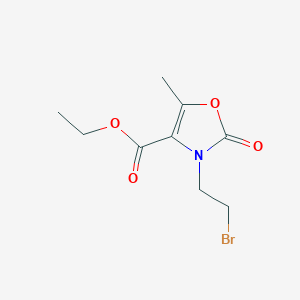

![Ethyl 4-[(2-oxo-5-phenyl-1,3-oxazol-3-yl)methyl]benzoate](/img/structure/B8046634.png)
